(3S)-3-(Thiophen-2-YL)piperazin-2-one
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Overview
Description
(3S)-3-(Thiophen-2-YL)piperazin-2-one is a chemical compound that features a piperazine ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Thiophen-2-YL)piperazin-2-one typically involves the reaction of thiophene-2-carboxylic acid with piperazine under specific conditions. The reaction may require the use of coupling agents and solvents to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(Thiophen-2-YL)piperazin-2-one can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperazine ring or the thiophene group.
Substitution: Various substituents can be introduced onto the piperazine ring or the thiophene group through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution reactions may introduce various functional groups onto the piperazine ring.
Scientific Research Applications
(3S)-3-(Thiophen-2-YL)piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in various industrial processes, including catalysis and the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S)-3-(Thiophen-2-YL)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(Furan-2-YL)piperazin-2-one: Similar structure but with a furan ring instead of a thiophene ring.
(3S)-3-(Pyridin-2-YL)piperazin-2-one: Similar structure but with a pyridine ring instead of a thiophene ring.
(3S)-3-(Benzyl)piperazin-2-one: Similar structure but with a benzyl group instead of a thiophene ring.
Uniqueness
(3S)-3-(Thiophen-2-YL)piperazin-2-one is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H10N2OS |
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Molecular Weight |
182.25 g/mol |
IUPAC Name |
(3S)-3-thiophen-2-ylpiperazin-2-one |
InChI |
InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11)/t7-/m1/s1 |
InChI Key |
BBACKDMGYMXYLE-SSDOTTSWSA-N |
Isomeric SMILES |
C1CNC(=O)[C@H](N1)C2=CC=CS2 |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CS2 |
Origin of Product |
United States |
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